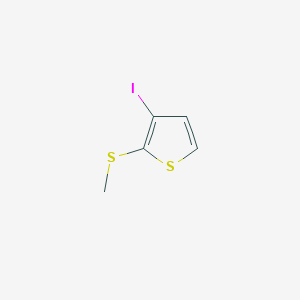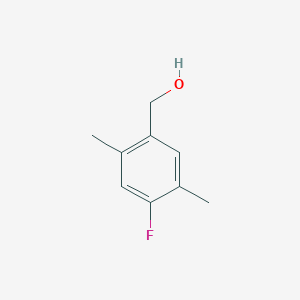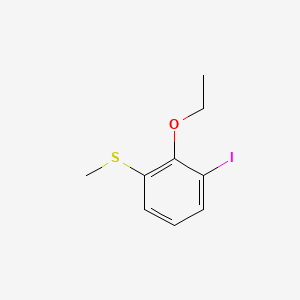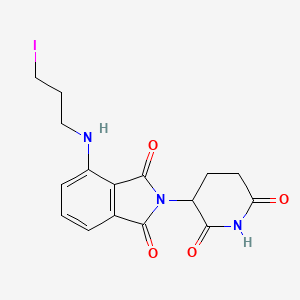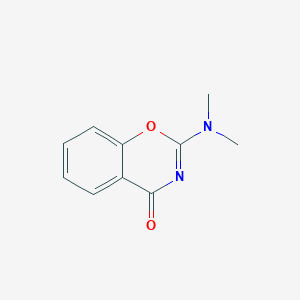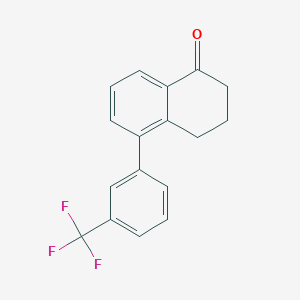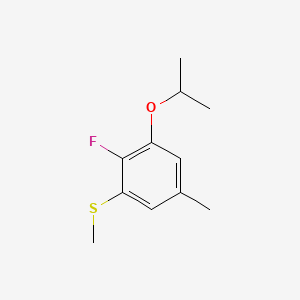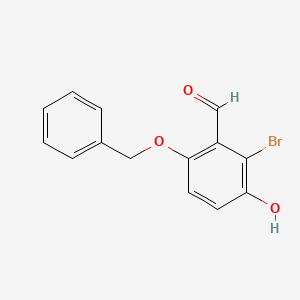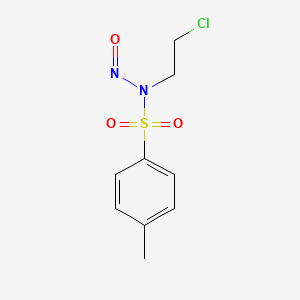
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is part of the nitrosourea family, which is known for its potent alkylating properties. These properties make it a valuable agent in cancer treatment, especially for brain tumors and leukemia .
Vorbereitungsmethoden
The synthesis of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in an acidic medium to facilitate the nitrosation process. Industrial production methods often employ phase-transfer catalysis to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced nitrogen compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and nitrosoureas.
Biology: This compound is used in studies related to DNA alkylation and repair mechanisms.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide involves the alkylation of DNA. The compound generates reactive intermediates that form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair .
Vergleich Mit ähnlichen Verbindungen
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is compared with other nitrosoureas such as carmustine (BCNU), lomustine, and nimustine. While all these compounds share similar alkylating properties, this compound is unique due to its specific structural features that enhance its reactivity and selectivity towards certain cancer cells . Similar compounds include:
- Carmustine (BCNU)
- Lomustine
- Nimustine
- N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea
Eigenschaften
CAS-Nummer |
834-65-1 |
|---|---|
Molekularformel |
C9H11ClN2O3S |
Molekulargewicht |
262.71 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-4-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-8-2-4-9(5-3-8)16(14,15)12(11-13)7-6-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
MXKIEKHOTITTDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

